molecular formula C9H7FO4 B14776573 2-Fluoro-3-formyl-6-methoxybenzoic acid

2-Fluoro-3-formyl-6-methoxybenzoic acid

Cat. No.: B14776573
M. Wt: 198.15 g/mol
InChI Key: LXTJDGYZEWEDHF-UHFFFAOYSA-N
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Description

2-Fluoro-3-formyl-6-methoxybenzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-formyl-6-methoxybenzoic acid typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-formyl-6-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-Fluoro-3-carboxy-6-methoxybenzoic acid, while reduction produces 2-Fluoro-3-hydroxymethyl-6-methoxybenzoic acid .

Scientific Research Applications

2-Fluoro-3-formyl-6-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-formyl-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methoxybenzoic acid
  • 3-Fluoro-2-methoxybenzoic acid
  • 2-Fluoro-6-formylbenzoic acid

Uniqueness

2-Fluoro-3-formyl-6-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

2-fluoro-3-formyl-6-methoxybenzoic acid

InChI

InChI=1S/C9H7FO4/c1-14-6-3-2-5(4-11)8(10)7(6)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

LXTJDGYZEWEDHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)F)C(=O)O

Origin of Product

United States

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